ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate
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Overview
Description
Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate is a complex organic compound with a molecular formula of C25H18Cl2O5 This compound is characterized by its benzofuran core, which is substituted with a dichlorobenzylidene group and an ethyl ester moiety
Preparation Methods
The synthesis of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate can be compared with other similar compounds, such as:
Ethyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate: This compound has a similar structure but with different substitution patterns on the benzylidene group.
Ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate: Another closely related compound with a propanoate ester instead of an acetate ester
Biological Activity
Ethyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}(phenyl)acetate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- IUPAC Name : Ethyl 2-[[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Molecular Formula : C19H14Cl2O5
- Molecular Weight : 393.22 g/mol
- CAS Number : 623117-55-5
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 18 | |
Compound B | S. aureus | 20 | |
Ethyl Acetate | C. albicans | 15 |
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various benzofuran derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.
Case Study 2: Antimicrobial Screening
In another study, this compound was tested against multiple pathogens. The compound demonstrated considerable antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Research Findings
Research findings suggest that this compound has multifaceted biological activities that warrant further investigation for potential therapeutic applications.
Summary of Findings
The following table summarizes key findings from studies on this compound:
Properties
Molecular Formula |
C25H18Cl2O5 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-2-phenylacetate |
InChI |
InChI=1S/C25H18Cl2O5/c1-2-30-25(29)24(15-6-4-3-5-7-15)31-18-10-11-19-21(14-18)32-22(23(19)28)12-16-8-9-17(26)13-20(16)27/h3-14,24H,2H2,1H3/b22-12- |
InChI Key |
HNYPRUZASBJBNC-UUYOSTAYSA-N |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
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